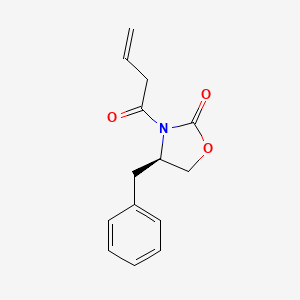
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one, also known as PZM21, is a small molecule that has gained attention in recent years due to its potential as a new painkiller. This compound was discovered by a team of scientists at Stanford University, who used a novel screening technique to identify it as a promising candidate for further study. In
Mécanisme D'action
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is believed to work by activating a specific opioid receptor called the mu-opioid receptor (MOR), which is responsible for mediating pain relief. However, unlike traditional opioids, (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one does not activate another opioid receptor called the delta-opioid receptor (DOR), which is responsible for the addictive properties of opioids. This makes (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one a unique compound with potential for pain relief without the negative side effects.
Biochemical and Physiological Effects:
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce pain sensitivity in a dose-dependent manner, with higher doses leading to greater pain relief. It has also been shown to have a longer duration of action than traditional opioids, which could be beneficial in clinical settings.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is its potential as a new class of painkillers that could provide pain relief without the negative side effects of traditional opioids. This makes it a promising candidate for further development and clinical trials. However, there are also limitations to its use in lab experiments, including the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one. One area of focus is on improving the synthesis method to increase yield and purity of the final product. Another area of focus is on further studies to determine the safety and efficacy of (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one in humans. Additionally, there is potential for (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one to be used in combination with other painkillers to enhance its effectiveness. Overall, (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one is a promising compound with potential for significant impact in the field of pain management.
Méthodes De Synthèse
The synthesis of (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one involves several steps, including the reaction of but-3-enoyl chloride with benzylamine to form N-benzyl-3-but-3-enoylamine, which is then reacted with oxazolidin-2-one to produce (R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one. This process has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one has been extensively studied for its potential as a new painkiller. It has been shown to be effective in reducing pain in animal models, without the addictive properties and side effects associated with traditional opioids. This makes it a promising candidate for further development as a new class of painkillers.
Propriétés
IUPAC Name |
(4R)-4-benzyl-3-but-3-enoyl-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-6-13(16)15-12(10-18-14(15)17)9-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARHGBLTNRTZBG-GFCCVEGCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(=O)N1C(COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-3-(but-3-enoyl)oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-2,5-piperazinedione](/img/no-structure.png)
![(1R,3aR,7aR)-Octahydro-1-[(1R,2Z,4S)-5-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-on](/img/structure/B1144687.png)

![(1R,3S,5R)-2-tert-butoxycarbonyl-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B1144694.png)

